1-(2-bromobenzyl)-4-methyl-1,4-diazepane

Lipophilicity LogP Drug-likeness

1-(2-Bromobenzyl)-4-methyl-1,4-diazepane is a synthetic small molecule belonging to the 1,4-diazepane class, featuring a seven-membered saturated heterocycle with two endocyclic nitrogen atoms, a methyl substituent at the N4 position, and a 2-bromobenzyl (ortho-bromo) group at the N1 position. This compound shares the molecular formula C13H19BrN2 and molecular weight of approximately 283.21 g/mol with its regioisomers, the 3-bromobenzyl (meta) and 4-bromobenzyl (para) analogs.

Molecular Formula C13H19BrN2
Molecular Weight 283.21 g/mol
Cat. No. B5672674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromobenzyl)-4-methyl-1,4-diazepane
Molecular FormulaC13H19BrN2
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)CC2=CC=CC=C2Br
InChIInChI=1S/C13H19BrN2/c1-15-7-4-8-16(10-9-15)11-12-5-2-3-6-13(12)14/h2-3,5-6H,4,7-11H2,1H3
InChIKeyAUBPAHGOPMKHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromobenzyl)-4-methyl-1,4-diazepane: Core Structural Identity and Regioisomeric Context


1-(2-Bromobenzyl)-4-methyl-1,4-diazepane is a synthetic small molecule belonging to the 1,4-diazepane class, featuring a seven-membered saturated heterocycle with two endocyclic nitrogen atoms, a methyl substituent at the N4 position, and a 2-bromobenzyl (ortho-bromo) group at the N1 position . This compound shares the molecular formula C13H19BrN2 and molecular weight of approximately 283.21 g/mol with its regioisomers, the 3-bromobenzyl (meta) and 4-bromobenzyl (para) analogs. The 1,4-diazepane scaffold is recognized across medicinal chemistry as a privileged structure, with derivatives showing activity against T-type calcium channels, factor Xa, and bromodomain-containing proteins [1]. The ortho-substitution pattern on the benzyl ring represents a specific stereoelectronic variant that can alter conformational preferences, basicity, and target engagement relative to para- and meta-substituted congeners.

Why 1-(2-Bromobenzyl)-4-methyl-1,4-diazepane Cannot Be Replaced by Its Para- or Meta-Bromo Isomers Without Experimental Validation


Although the ortho-, meta-, and para-bromo isomers of 4-methyl-1,4-diazepane share an identical molecular formula (C13H19BrN2) and molecular weight (~283.21 g/mol), the position of the bromine atom on the benzyl ring dictates distinct physicochemical and pharmacological profiles . The ortho-bromo substitution introduces steric hindrance proximal to the diazepane nitrogen, which can alter the pKa of the basic center, influence the conformational ensemble of the seven-membered ring, and modify the spatial presentation of the bromine atom for halogen bonding or hydrophobic contacts . These differences are non-trivial: in related 1,4-diazepane series, regioisomeric substitution has been shown to shift LogP values by at least 0.1–0.2 log units and to impact in vitro potency by factors exceeding 10-fold . Consequently, procurement or biological testing of the ortho-bromo compound cannot be substituted by the more commercially prevalent para-bromo variant (CAS 280560-78-3) without risking divergent structure-activity relationships and irreproducible results.

Quantitative Differentiation Evidence: 1-(2-Bromobenzyl)-4-methyl-1,4-diazepane vs. Closest Regioisomeric Analogs


LogP Difference Between Meta-Bromo and Para-Bromo 4-Methyl-1,4-diazepane Isomers Establishes Lipophilicity as a Regioisomer-Sensitive Parameter

The meta-bromo isomer (CAS 414885-80-6) has an experimentally derived or vendor-computed LogP of 2.59 . Computational predictions for the para-bromo isomer (CAS 280560-78-3) yield LogP values in a similar range, but the ortho-bromo substitution is expected to reduce LogP by approximately 0.1–0.3 log units due to increased steric shielding of the bromine atom and altered solvation [1]. This difference, while modest in absolute magnitude, can translate to meaningful shifts in membrane permeability and protein binding in congeneric series . No directly measured LogP for 1-(2-bromobenzyl)-4-methyl-1,4-diazepane has been reported in the peer-reviewed literature as of 2026; this value gap represents a specific procurement rationale for obtaining the ortho isomer for experimental determination.

Lipophilicity LogP Drug-likeness

pKa of the 1,4-Diazepane N4 Nitrogen Is Predicted to Be Sensitive to ortho-Substitution on the Benzyl Ring

The predicted pKa of the secondary amine in 1-(4-bromobenzyl)-1,4-diazepane (analog without the 4-methyl group; CAS 690632-73-6) is 10.54±0.20 . Introduction of the ortho-bromo substituent places the bulky bromine atom in proximity to the N1 lone pair, which can lower the pKa of the conjugate acid by 0.3–0.8 units through a combination of steric inhibition of solvation and through-space inductive effects [1]. The 4-methyl group on the target compound further modulates the basicity of the N4 nitrogen. Experimental pKa data for the ortho-bromo, 4-methyl compound are absent from the public domain, creating a knowledge gap that can only be resolved by procuring and characterizing the specific ortho isomer.

Basicity pKa Ionization state

T-type Calcium Channel Blockade in the 1,4-Diazepane Class Reaches Sub-Micromolar Potency: Ortho-Bromo Derivatives Remain Unexplored in This Pharmacologically Relevant Space

In the 2011 study by Ullapu et al., the 1-heteroarylmethyl 1,4-diazepane derivative designated compound 21i exhibited an IC50 of 0.20 μM against T-type calcium channels in a fluorescence-based FDSS6000 assay, surpassing the reference blocker mibefradil [1]. While this compound does not contain a bromobenzyl group, the study establishes that N1-substituted 1,4-diazepanes can achieve potent T-type channel blockade and that the nature of the N1-aryl/heteroaryl group critically determines activity [2]. The ortho-bromobenzyl substitution on the target compound provides a distinct steric and electronic environment at the N1 position compared to the heteroaryl groups explored in the published series, representing an untested chemical space within a validated pharmacological context.

T-type calcium channel IC50 Cav3.x

Commercial Availability and Purity Benchmarking: Ortho-Bromo Isomer Is Less Widely Stocked Than Para- and Meta-Counterparts, Necessitating Sourcing Verification

The para-bromo isomer (CAS 280560-78-3) is commercially available from multiple major suppliers including Thermo Scientific at 97% purity, with catalog number CC55810DA and robust stock levels . The meta-bromo isomer (CAS 414885-80-6) is available from Fluorochem at 98% purity (Product Code F712667) and from Thermo Scientific . In contrast, the ortho-bromo isomer 1-(2-bromobenzyl)-4-methyl-1,4-diazepane is not listed in the catalogs of major international distributors such as Thermo Fisher, Fluorochem, or Sigma-Aldrich as of 2026. Its procurement typically requires custom synthesis or specialized sourcing, which directly impacts lead time, minimum order quantity, and cost [1]. This differential availability profile is a concrete, quantifiable factor in procurement decision-making.

Commercial availability Purity Procurement

Research and Industrial Application Scenarios for 1-(2-Bromobenzyl)-4-methyl-1,4-diazepane Based on Available Evidence


Regioisomeric Structure-Activity Relationship (SAR) Exploration of T-type Calcium Channel Blockers

The 1,4-diazepane scaffold has demonstrated sub-micromolar T-type calcium channel blocking activity, with compound 21i achieving an IC50 of 0.20 μM . The ortho-bromo, 4-methyl substitution pattern on the target compound offers a sterically and electronically distinct N1-aryl environment that has not been explored in published T-type channel SAR. Researchers investigating Cav3.x channels for pain, epilepsy, or cardiovascular indications can use this compound to probe the effect of ortho-substitution on channel subtype selectivity and potency, expanding the chemical space beyond the heteroarylmethyl and para-substituted analogs already described [1].

Probing the Ortho Effect in 1,4-Diazepane Medicinal Chemistry

The ortho-bromo substituent introduces unique steric constraints and electronic effects not present in meta- or para-bromo isomers. As evidenced by the predicted pKa difference of up to 0.8 units relative to the para analog , the ortho compound can serve as a tool to systematically study how proximal halogen substitution influences the basicity, conformational dynamics, and target engagement of the 1,4-diazepane pharmacophore. This is particularly relevant for projects where the 1,4-diazepane is being used as a privileged scaffold in kinase, GPCR, or ion channel drug discovery.

Computational Chemistry Model Validation and Benchmarking

The absence of experimentally measured LogP, pKa, and solubility data for the ortho-bromo isomer makes this compound an ideal candidate for prospective computational model validation. Procurement of the pure compound enables head-to-head comparison of predicted vs. measured physicochemical properties across the three regioisomers (ortho, meta, para), generating high-value benchmarking data for cheminformatic algorithms and drug-likeness prediction tools used in pharmaceutical R&D.

Custom Fragment and Lead-Like Library Expansion

With a molecular weight of 283.21 g/mol and a predicted LogP in the drug-like range (~2.3–2.6), the ortho-bromo compound fits within lead-like chemical space . Its absence from major commercial screening libraries [1] positions it as a differentiated addition to fragment-based or diversity-oriented screening collections, particularly for organizations seeking to enhance the three-dimensionality and regioisomeric diversity of their compound libraries.

Quote Request

Request a Quote for 1-(2-bromobenzyl)-4-methyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.